![molecular formula C16H17NO6S B7571343 2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571343.png)
2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid is a chemical compound that is commonly used in scientific research. It is also known as Methyl 2-[(3,4-dimethoxyphenyl)sulfonylamino]-5-methylbenzoate or Methyl 2-[(3,4-dimethoxyphenyl)sulfonyl]amino]-5-methylbenzoate. The compound has a molecular formula of C17H19NO6S and a molecular weight of 377.40 g/mol.
Mécanisme D'action
The mechanism of action of 2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid involves the inhibition of protein-protein interactions between c-Myc and Max. The compound binds to the c-Myc protein and prevents it from interacting with Max. This inhibition leads to the downregulation of c-Myc target genes, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid have been extensively studied in vitro. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, the compound has been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid in lab experiments is its specificity for the c-Myc protein. The compound has been shown to selectively inhibit the interaction between c-Myc and Max, without affecting other protein-protein interactions. However, one limitation of using the compound is its low solubility in water, which can make it difficult to use in some experimental systems.
Orientations Futures
In the future, 2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid could be used as a therapeutic agent for cancer treatment. However, further studies are needed to determine the efficacy and safety of the compound in vivo. In addition, the compound could be used as a tool compound to study the role of protein-protein interactions in other diseases, such as neurodegenerative diseases. Furthermore, the synthesis of analogs of the compound could lead to the development of more potent and selective inhibitors of c-Myc.
Méthodes De Synthèse
The synthesis of 2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid involves a multi-step process. Initially, the starting material, 3,4-dimethoxybenzaldehyde, is reacted with methyl 2-bromo-5-methylbenzoate in the presence of a base to form the corresponding ester. The ester is then treated with sulfonamide and base to form 2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid.
Applications De Recherche Scientifique
2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid is commonly used in scientific research as a tool compound to study the role of protein-protein interactions. The compound has been shown to inhibit the interaction between the transcription factor, c-Myc, and its binding partner, Max. This inhibition leads to the downregulation of c-Myc target genes, which are involved in cell proliferation and survival. Therefore, 2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid is a potential therapeutic agent for cancer treatment.
Propriétés
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S/c1-10-4-6-13(12(8-10)16(18)19)17-24(20,21)11-5-7-14(22-2)15(9-11)23-3/h4-9,17H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIBOSHCLXTKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7571268.png)
![4-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7571270.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7571278.png)

![5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7571288.png)
![Ethyl 2-[propan-2-yl-[4-(trifluoromethyl)benzoyl]amino]acetate](/img/structure/B7571296.png)
![N-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]methanesulfonamide](/img/structure/B7571304.png)
![1-[2-(2-Ethoxyanilino)-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B7571311.png)
![N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide](/img/structure/B7571324.png)

![1-[[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]methyl]-3-(1H-pyrazol-4-yl)urea](/img/structure/B7571333.png)


![2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide](/img/structure/B7571363.png)